Benzonitrile, 4-azidocarbonyl-
Description
Benzonitrile, 4-azidocarbonyl- is a benzonitrile derivative featuring an azide (-N₃) and carbonyl (C=O) functional group at the para position of the aromatic ring. The azidocarbonyl group confers unique reactivity, enabling applications in click chemistry, photoluminescent materials, and targeted drug design.
Properties
CAS No. |
60236-80-8 |
|---|---|
Molecular Formula |
C8H4N4O |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
4-cyanobenzoyl azide |
InChI |
InChI=1S/C8H4N4O/c9-5-6-1-3-7(4-2-6)8(13)11-12-10/h1-4H |
InChI Key |
JDHSOIXEHJAULV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Stoichiometry
The most widely documented method involves the nucleophilic substitution of 4-cyanobenzoyl chloride with sodium azide (NaN₃) under controlled conditions. The reaction proceeds via a two-phase solvent system:
$$
\text{4-Cyanobenzoyl chloride} + \text{NaN}3 \xrightarrow{\text{Acetone/H}2\text{O}} \text{4-Cyanobenzoyl azide} + \text{NaCl}
$$
Table 1: Standard Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| 4-Cyanobenzoyl chloride | 5 mmol | Electrophilic substrate |
| Sodium azide | 5.5 mmol | Nucleophile |
| Acetone | 7 mL | Organic phase |
| Water | 7 mL | Aqueous phase |
| Temperature | 0–30°C | Reaction control |
Stepwise Protocol
- Cooling and mixing : The acyl chloride is dissolved in acetone and cooled to 0°C using an ice bath. Aqueous NaN₃ is added dropwise to prevent exothermic side reactions.
- Stirring and phase separation : The biphasic mixture is stirred for 2 hours, allowing azide ion migration to the organic interface.
- Isolation : The organic layer is separated, dried over magnesium sulfate, and concentrated below 30°C to avoid thermal decomposition.
Yield and Purity Considerations
- Yield : Typically exceeds 85% under optimal conditions.
- Purification : Recrystallization from ethyl acetate/n-hexane mixtures enhances purity to >98%.
- Critical hazard note : Residual azide salts must be thoroughly removed due to explosive risks during solvent evaporation.
Mechanistic Insights and Kinetic Profiling
Transition State Analysis
Density functional theory (DFT) studies on analogous benzoyl azides reveal a concerted Sₙ2 mechanism at the carbonyl carbon:
$$
\text{RCOCl} + \text{N}3^- \rightarrow [\text{RCO} \cdots \text{N}3 \cdots \text{Cl}]^\ddagger \rightarrow \text{RCON}_3 + \text{Cl}^-
$$
Side Reactions and Mitigation
- Hydrazoic acid formation : Minimized by maintaining pH > 7 through excess NaN₃.
- Curtius rearrangement : Suppressed by avoiding temperatures above 50°C during isolation.
Characterization and Quality Control
Chemical Reactions Analysis
Cycloaddition Reactions
The azide group participates in 1,3-dipolar cycloadditions, notably with alkynes (Huisgen reaction) to form triazoles. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) may favor regioselective 1,4-disubstituted triazoles . For example:
Key Data :
-
Ru catalysts (e.g., Cp*RuCl(PiPr₃)) lower activation barriers for cycloadditions (~11.5 kcal/mol) .
-
Selectivity depends on steric and electronic effects of substituents .
Thermal Decomposition and Nitrene Formation
Thermal or photolytic cleavage of the azide generates a reactive nitrene intermediate, which undergoes insertion or rearrangement:
Research Findings :
-
Azide decomposition in benzonitrile derivatives produces fragments like phenylacetylene radical cations and ND₃ under radiative conditions .
-
Nitrenes from aryl azides form aromatic heterocycles or cross-linked polymers .
Hydrolysis of the Nitrile Group
The nitrile group hydrolyzes under acidic or basic conditions to yield carboxylic acids or amides:
Analogous Studies :
-
Benzonitrile hydrogenation over Pd/Al₂O₃ produces benzylamine, demonstrating nitrile reducibility .
-
Hydrolysis rates depend on electron-withdrawing substituents (e.g., azidocarbonyl accelerates reaction) .
Reduction Reactions
Catalytic hydrogenation reduces both the nitrile and azide groups:
Key Observations :
-
Raney nickel selectively reduces nitriles to amines at 328–358 K .
-
Hydrogenolysis of benzylamine derivatives yields toluene and NH₃ .
Nucleophilic Substitution at the Carbonyl
The carbonyl group reacts with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates:
Supporting Evidence :
Mechanistic Considerations
Scientific Research Applications
Benzonitrile, 4-azidocarbonyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules and materials.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies, where it can be attached to biomolecules for tracking and analysis.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of benzonitrile, 4-azidocarbonyl- involves its reactivity with various nucleophiles and electrophiles. The azidocarbonyl group can undergo nucleophilic attack, leading to the formation of new bonds and the release of nitrogen gas. This reactivity is harnessed in various chemical transformations and applications.
Comparison with Similar Compounds
Table 1: Structural Analogues of Benzonitrile Derivatives
Pharmaceutical Relevance and Drug-Likeness
Benzonitrile derivatives are prominent in drug discovery due to their modular synthesis and bioactivity:
Table 2: Bioactivity of Selected Benzonitrile Derivatives
- Compounds C and D (hybrid benzonitrile derivatives) demonstrate promising drug-likeness with pIC₅₀ ≥8, though their activities are lower than lead compounds (pIC₅₀ >9) .
- 4-(4-Bromo-imidazolyl)benzonitrile derivatives (e.g., compounds 19–25) exhibit enhanced synthetic efficiency via one-step coupling or Suzuki-Miyaura reactions, enabling scalable production for kinase inhibitor development .
Metabolic and Enzymatic Behavior
Nitrile metabolism in biological systems is influenced by substituent polarity and membrane permeability:
Table 3: Relative Conversion Rates of Nitriles in Yeast Systems
| Substrate | Whole-Cell Activity | Cell-Free Extract Activity | Inference | Reference |
|---|---|---|---|---|
| Benzonitrile | Low | High | Membrane permeability limits uptake | |
| Acrylonitrile | High | Low | Toxicity or enzymatic specificity |
- Benzonitrile is metabolized more slowly in whole-cell systems compared to acrylonitrile, suggesting membrane barriers hinder its uptake. Conversely, cell-free extracts convert benzonitrile faster, emphasizing the role of transport mechanisms in metabolism .
Q & A
Q. What are the key steps and considerations for synthesizing 4-azidocarbonylbenzonitrile?
The synthesis involves diazotization of 4-aminobenzonitrile with nitrous acid, followed by treatment with sodium azide to introduce the azide group. Reaction yield (e.g., 85%) is influenced by solvent choice (aqueous methanol preferred over DMSO), temperature control during diazotization, and stoichiometric precision to avoid side reactions . Purity can be confirmed via HPLC or NMR post-synthesis.
Q. Which spectroscopic methods are critical for characterizing 4-azidocarbonylbenzonitrile?
Infrared (IR) spectroscopy identifies the azide (-N₃) and nitrile (-C≡N) functional groups via peaks at ~2100 cm⁻¹ (azide) and ~2230 cm⁻¹ (nitrile). Mass spectrometry (MS) confirms molecular weight, while nuclear magnetic resonance (NMR) (¹H/¹³C) resolves aromatic proton environments and substituent positions. Cross-referencing with NIST spectral databases ensures accuracy .
Q. How do researchers validate thermodynamic properties of benzonitrile derivatives for solvent applications?
Differential scanning calorimetry (DSC) measures phase transitions (melting/boiling points), while viscometry and density functional theory (DFT) simulations correlate experimental viscosity and dipole moments (e.g., 4.01–4.18 D). Thermodynamic databases (e.g., NIST Chemistry WebBook) provide benchmarks for properties like surface energy and solvation free energy .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve contradictions in experimental viscosity data for benzonitrile?
MD simulations at varying temperatures (e.g., 313 K) reveal that viscosity fluctuations arise from temperature-dependent conformational changes, such as benzene ring stacking. Comparing simulated diffusion coefficients and radial distribution functions with experimental viscosity profiles helps distinguish intrinsic molecular behavior from measurement artifacts .
Q. What methodological framework is used to quantify non-radiative decay rates in TADF materials containing benzonitrile derivatives?
Coupled transient photoluminescence (TrPL) and steady-state photoluminescence quantum yield (PLQY) data are analyzed using rate-equation models. For example, 25ACA and 26ACA derivatives require fitting excitonic rates (𝑘r, 𝑘nr) to disentangle radiative and thermally activated delayed fluorescence pathways .
Q. How do adsorption orientations of 4-azidocarbonylbenzonitrile on metal surfaces vary with computational modeling parameters?
Density functional theory (DFT) simulations with van der Waals corrections (e.g., DFT-D3) predict adsorption energies and orientations on Ag, Au, or Fe-doped carbon surfaces. Cluster models and periodic slab approaches compare binding via nitrile vs. azide groups, validated by surface-enhanced Raman spectroscopy (SERS) .
Q. What experimental design optimizes the study of benzonitrile's liquid-phase molecular stacking?
Laser-induced fluorescence (LIF) in free-jet expansions probes cluster formation, while neutron scattering experiments measure bulk liquid structure factors. Synchrotron X-ray diffraction paired with MD simulations identifies temperature-dependent ring-stacking motifs .
Q. How are contradictions in phase transition data for benzonitrile resolved using thermodynamic modeling?
High-pressure differential thermal analysis (HP-DTA) measures phase diagrams under controlled pressures (0.1–10 MPa). Data are fitted to equations of state (e.g., Peng-Robinson) and compared with historical datasets (e.g., Azerbaijan Academy of Sciences, 1983) to reconcile discrepancies in melting/boiling points .
Methodological Notes
- Data Validation : Cross-check experimental results with computational models (e.g., MD/DFT) and authoritative databases (NIST, PubChem) to mitigate errors .
- Advanced Instrumentation : Use temperature-controlled rheometers for viscosity studies and cryogenic NMR probes for high-resolution structural analysis .
- Synthesis Optimization : Employ design of experiments (DoE) to refine reaction conditions (solvent, catalyst) for azide-functionalized benzonitriles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
